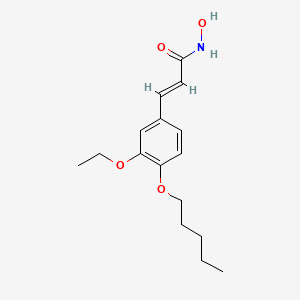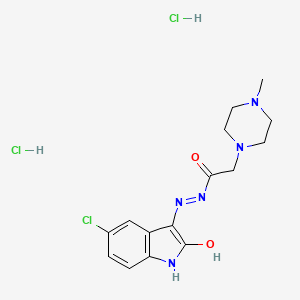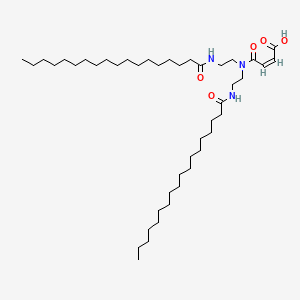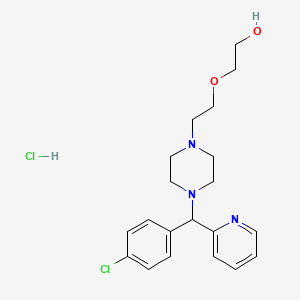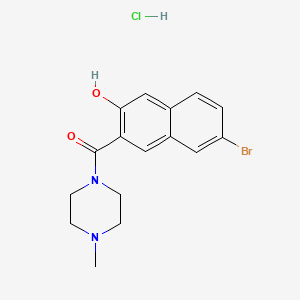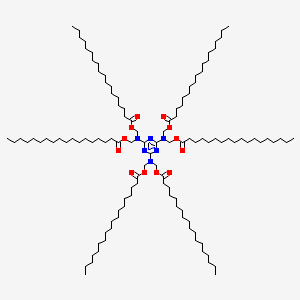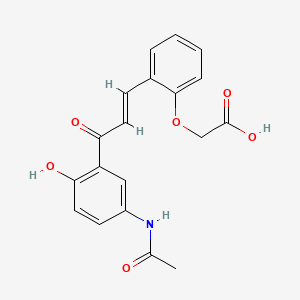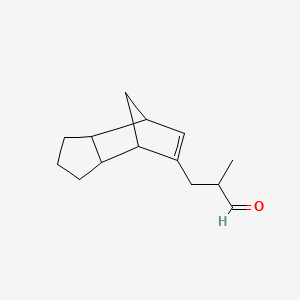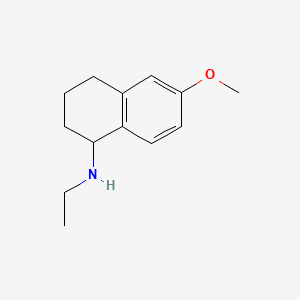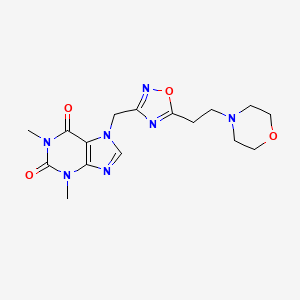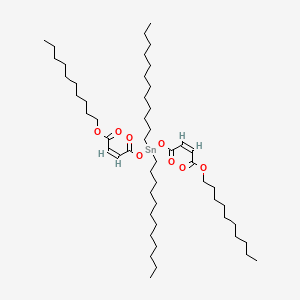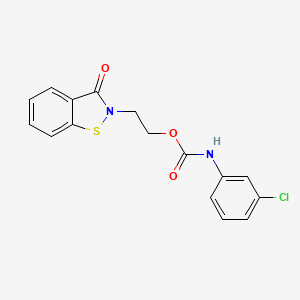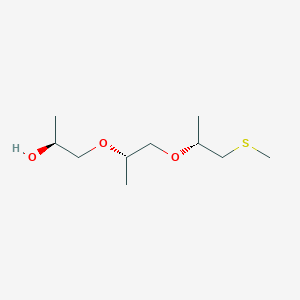
2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol is an organic compound that contains sulfur and oxygen atoms within its molecular structure. This compound is part of a class of chemicals known as spiro compounds, which are characterized by their unique ring structures. The presence of sulfur and oxygen atoms in the rings imparts distinct chemical properties to this compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol typically involves multi-step reactions that incorporate both sulfur and oxygen atoms into the molecular framework. One common method involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. For example, the use of 1,3-dioxane and 1,3-dithiane rings in the synthesis of spiro compounds has been reported . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis .
化学反应分析
Types of Reactions
2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of sulfur and oxygen atoms in the molecule allows for diverse reactivity patterns.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially converting sulfoxides or sulfones back to the corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms, with reagents such as alkyl halides or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides. Substitution reactions can result in the formation of various alkylated or functionalized derivatives .
科学研究应用
2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol has several scientific research applications across different fields:
Biology: Its derivatives may exhibit biological activity, making it a candidate for studies in medicinal chemistry and drug development.
作用机制
The mechanism of action of 2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol involves its interaction with specific molecular targets and pathways. The sulfur and oxygen atoms in the compound can form reactive intermediates that interact with biological molecules, leading to various effects. For example, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by forming covalent bonds with target proteins .
相似化合物的比较
2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol can be compared with other similar compounds that contain sulfur and oxygen atoms in their structures:
1,3-Dioxane: A six-membered ring containing two oxygen atoms, commonly used as a solvent and reagent in organic synthesis.
1,3-Dithiane: A six-membered ring containing two sulfur atoms, used as a protecting group for carbonyl compounds in organic synthesis.
1,3-Oxathiane: A six-membered ring containing one oxygen and one sulfur atom, with applications in the synthesis of spiro compounds.
The uniqueness of 2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol lies in its specific combination of sulfur and oxygen atoms within a spiro ring structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
72187-26-9 |
|---|---|
分子式 |
C10H22O3S |
分子量 |
222.35 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C10H22O3S/c1-8(11)5-12-9(2)6-13-10(3)7-14-4/h8-11H,5-7H2,1-4H3/t8-,9-,10+/m0/s1 |
InChI 键 |
VRUJZAUWWWDUCV-LPEHRKFASA-N |
手性 SMILES |
C[C@@H](CO[C@@H](C)CO[C@H](C)CSC)O |
规范 SMILES |
CC(COC(C)COC(C)CSC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


